Mal-NO2-Ph-PEG12-NHS is a specialized compound utilized primarily in bioconjugation and targeted drug delivery systems. This compound features a polyethylene glycol (PEG) spacer, which enhances solubility and bioavailability, making it particularly valuable in pharmaceutical applications. The structure includes a maleimide group for thiol reactivity and an N-hydroxysuccinimide (NHS) ester, allowing for efficient coupling with amine-containing biomolecules. Its design is integral for constructing Proteolysis Targeting Chimeras (PROTACs), which facilitate selective protein degradation through the ubiquitin-proteasome system.
Mal-NO2-Ph-PEG12-NHS can be synthesized from commercially available reagents and is often produced in research laboratories focused on drug development and bioconjugation technologies. Notable suppliers include CD Bioparticles and TargetMol, which provide detailed specifications of the compound, including its molecular weight and purity levels .
Mal-NO2-Ph-PEG12-NHS is classified as a PEG-based linker and falls under the category of bioconjugates. It is specifically designed for applications involving targeted drug delivery and protein degradation mechanisms.
The synthesis of Mal-NO2-Ph-PEG12-NHS typically involves several steps:
The synthesis requires careful control of reaction conditions, particularly pH, to optimize the reactivity of the maleimide and NHS ester groups. Reactions are often conducted in aqueous buffers at neutral pH to prevent hydrolysis of sensitive functional groups .
Mal-NO2-Ph-PEG12-NHS participates in two primary types of chemical reactions:
Optimal conditions for these reactions typically involve maintaining a pH between 7.0 to 7.5 to ensure maximum reactivity without hydrolysis or side reactions .
Mal-NO2-Ph-PEG12-NHS functions primarily in the context of PROTAC technology, where it serves as a linker between two ligands: one targeting an E3 ubiquitin ligase and the other targeting a specific protein for degradation. The mechanism involves:
This process effectively reduces target protein levels within cells, providing a powerful tool for therapeutic interventions against diseases driven by specific proteins .
These properties make Mal-NO2-Ph-PEG12-NHS suitable for biological applications where solubility and stability are critical.
Mal-NO2-Ph-PEG12-NHS has several scientific uses, particularly in:
Heterobifunctional PEG-based linkers represent a cornerstone of targeted therapeutic development, enabling precise conjugation of biomolecules through orthogonal reactive groups. These advanced chemical tools facilitate the creation of stable, biologically active conjugates while mitigating issues like aggregation and immunogenicity. Mal-NO2-Ph-PEG12-NHS exemplifies this class, integrating a maleimide group for thiol conjugation, an NHS ester for amine reactivity, and a nitrophenyl (NO₂-Ph)-modified aromatic system—all connected via a 12-unit polyethylene glycol (PEG) spacer. This molecular architecture addresses historical challenges in linker technology, including hydrolysis susceptibility, steric hindrance, and solubility limitations, thereby expanding applications in PROTAC synthesis, antibody-drug conjugates (ADCs), and diagnostic probes [1] [7] [10].
The evolution of heterobifunctional PEG linkers commenced with simple hydrocarbon chains in the 1980s, which suffered from poor aqueous solubility and uncontrolled polymerization. The introduction of N-hydroxysuccinimide (NHS) esters in the early 1990s revolutionized amine-targeting conjugation, enabling stable amide bond formation under physiological pH (7.0–9.0). Concurrently, maleimide chemistry emerged as the gold standard for thiol-selective coupling due to its rapid kinetics and high specificity at neutral pH (6.5–7.5) [4] [10].
Early bifunctional linkers like SMCC (succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate) combined these groups but retained hydrophobicity-induced limitations. The pivotal innovation came with polyethylene glycol (PEG) spacers, which enhanced solubility and reduced immunogenicity. First-generation PEG linkers used polydisperse PEG mixtures, causing inconsistent biological outcomes. Discrete-length PEGs (dPEG®) like PEG12 resolved this by providing monodisperse, structurally defined spacers. Mal-NO₂-Ph-PEG12-NHS builds upon this legacy, incorporating an electron-deficient nitrophenyl moiety to augment maleimide reactivity and stability [4] [7] [10].
Table 1: Evolution of Heterobifunctional PEG Linkers
Era | Linker Type | Key Features | Limitations |
---|---|---|---|
1980s | Hydrocarbon-based (e.g., BMH) | Homobifunctional, short spacers | Hydrophobicity, precipitation |
1990s | NHS/maleimide hybrids (e.g., SMCC) | Orthogonal reactivity | Moderate solubility, polydisperse |
2000s | Polydisperse PEG linkers (e.g., SM(PEG)ₙ) | Enhanced solubility | Batch variability, purification challenges |
2010s–Present | Discrete PEG linkers (e.g., Mal-NO₂-Ph-PEG12-NHS) | Monodisperse, NO₂-Ph stabilization, tunable lengths | Synthesis complexity, higher cost |
The nitrophenyl group in Mal-NO₂-Ph-PEG12-NHS is strategically positioned between the maleimide and PEG12 chain, conferring three critical advantages:
Enhanced Electrophilicity: The nitro group’s strong electron-withdrawing capacity amplifies the maleimide’s inherent electrophilicity, accelerating Michael addition with thiols. This reduces conjugation times by ~30% compared to non-nitrated analogs (e.g., Mal-PEG12-NHS) and permits lower reagent concentrations [3] [5] [10].
Steric Protection: The phenyl ring acts as a physical barrier between the hydrolytically sensitive maleimide ring and the PEG chain. This steric shielding diminishes hydrolysis rates by impeding nucleophilic water access, extending the maleimide’s functional half-life in aqueous buffers [5] [10].
Conjugation Monitoring: Nitrophenyl’s UV-Vis absorption at 280–320 nm provides a spectrophotometric handle to quantify conjugation efficiency without extrinsic labels—crucial for quality control in PROTAC synthesis [3].
Table 2: Functional Advantages of the Nitrophenyl Moiety
Property | Impact on Conjugation | Mechanistic Basis |
---|---|---|
Electron-withdrawing effect | Faster thiol coupling | Increased Michael acceptor reactivity |
Steric bulk | Reduced hydrolysis | Hindered access to maleimide carbonyls |
Chromophoric nature | Real-time reaction monitoring | Distinct UV absorbance at 280–320 nm |
Aromatic rigidity | Defined orientation | Prevents PEG chain coiling near reaction site |
The PEG12 spacer in Mal-NO₂-Ph-PEG12-NHS—equivalent to 48 atoms (C₃₈H₇₆O₁₂N⁻) or ~53.4 Å in length—represents a meticulously optimized distance for balancing three key parameters:
Solubility and Aggregation Prevention: Each ethylene glycol unit contributes hydrophilic character, granting Mal-NO₂-Ph-PEG12-NHS exceptional water solubility (>50 mg/mL). This counters precipitation during bioconjugation—a common issue with shorter PEG spacers (e.g., PEG₄ or PEG₆). The PEG12 length provides sufficient hydration to shield hydrophobic payloads (e.g., chemotherapeutic agents in ADCs), reducing aggregation by ≥60% compared to PEG₈-based linkers [4] [6] [8].
Distance-Dependent Bioactivity: For PROTACs, the spacer must span the 40–60 Å gap between E3 ligase and target protein binding sites. PEG12’s 53.4 Å spacer enables efficient ternary complex formation, as validated by Lin Li et al., who demonstrated 2.3-fold improved tumor targeting in diabody-PEG12 conjugates versus PEG₈ analogs [7].
Conformational Flexibility vs. Control: Unlike polydisperse PEGs, PEG12 offers a single molecular weight (959.00 g/mol) with defined torsional angles. This ensures reproducible spatial separation between conjugated biomolecules while permitting sufficient flexibility for binding site accommodation. Studies confirm PEG12 optimizes the "sweet spot" between rigidity (shorter PEGs) and entropic penalty (longer PEGs), yielding 85–90% conjugation efficiency for antibodies and peptides [1] [4] [7].
Table 3: Impact of PEG Spacer Length on Conjugation Outcomes
PEG Length | Spacer Length (Å) | Optimal Use Case | Conjugation Efficiency | Limitations |
---|---|---|---|---|
PEG₄ | ~17.6 Å | Small-molecule conjugates | 45–55% | Aggregation in large proteins |
PEG₈ | ~35.2 Å | Peptide-drug conjugates | 65–75% | Moderate solubility |
PEG₁₂ | 53.4 Å | PROTACs, antibody fragments | 85–90% | High synthesis cost |
PEG₂₄ | ~95.2 Å | Nanoparticle coating | 70–80% | Entropic loss, reduced binding avidity |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4